molecular formula C25H50O2 B13957308 Methyl 3,4-dimethyldocosanoate CAS No. 55373-97-2

Methyl 3,4-dimethyldocosanoate

Cat. No.: B13957308
CAS No.: 55373-97-2
M. Wt: 382.7 g/mol
InChI Key: UDTWLMIYDSWCCD-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethyldocosanoate is an organic compound belonging to the class of long-chain fatty acid esters It is characterized by a 22-carbon chain with methyl groups at the 3rd and 4th positions and an ester functional group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dimethyldocosanoate can be synthesized through several methods. One common approach involves the reduction of corresponding keto-esters followed by esterification. Another method includes the Reformatsky reaction between appropriate aldehydes and ethyl α-bromopropionate . The resulting intermediates are then subjected to further reactions to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts to enhance reaction rates and yields. The choice of catalyst and reaction conditions can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethyldocosanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3,4-dimethyldocosanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,4-dimethyldocosanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and cell membranes, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-2-methyldocosanoate
  • Methyl 3-hydroxy-2,4-dimethyldocosanoate
  • Methylisothiazolinone

Uniqueness

Methyl 3,4-dimethyldocosanoate is unique due to its specific methyl substitutions at the 3rd and 4th positions, which can influence its chemical reactivity and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

55373-97-2

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

IUPAC Name

methyl 3,4-dimethyldocosanoate

InChI

InChI=1S/C25H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(2)24(3)22-25(26)27-4/h23-24H,5-22H2,1-4H3

InChI Key

UDTWLMIYDSWCCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)C(C)CC(=O)OC

Origin of Product

United States

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